
Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, a phenyl group at position 5, and a pyridinyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the condensation of amidines with β-dicarbonyl compounds. For the preparation of 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-pyrimidine, a common method involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base, followed by cyclization with guanidine . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thio-substituted pyrimidines.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- has shown potential in various biological applications. It exhibits anti-inflammatory, antiviral, and anticancer activities. The compound can inhibit the activity of certain enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by interfering with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
- Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
- Pyrimidine, 4,6-dichloro-5-(2-trifluoromethylphenyl)-
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
Comparison: While these compounds share the pyrimidine core structure, their substituents at various positions confer different chemical and biological properties. For example, the presence of a trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while amino groups can increase its solubility and reactivity .
Propiedades
Número CAS |
10198-78-4 |
|---|---|
Fórmula molecular |
C15H9Cl2N3 |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
4,6-dichloro-5-phenyl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C15H9Cl2N3/c16-13-12(10-6-2-1-3-7-10)14(17)20-15(19-13)11-8-4-5-9-18-11/h1-9H |
Clave InChI |
ARQMRNKGOQCCDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



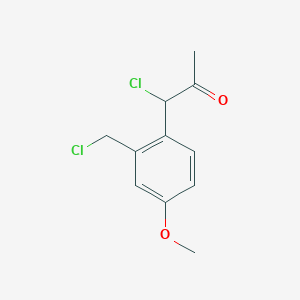


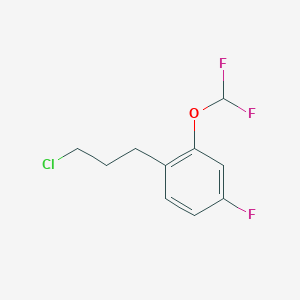
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
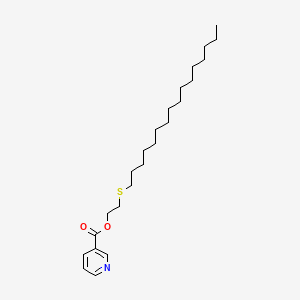
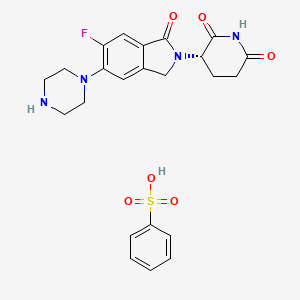
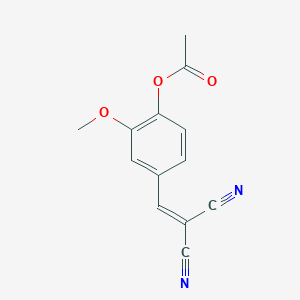
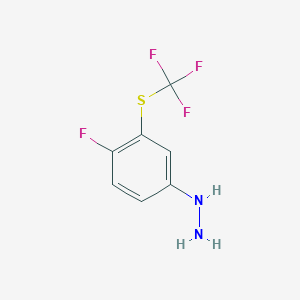

![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)


